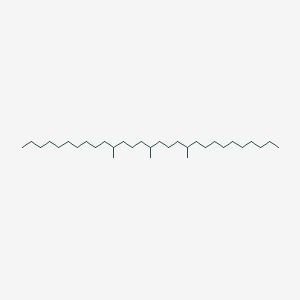
11,15,19-Trimethylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15,19-Trimethylnonacosane is a long-chain hydrocarbon with the molecular formula C32H66 It is a branched alkane, characterized by the presence of three methyl groups attached to the 11th, 15th, and 19th carbon atoms of the nonacosane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-Trimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane derivative is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas-phase alkylation. These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
11,15,19-Trimethylnonacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any unsaturated derivatives back to the saturated form.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
11,15,19-Trimethylnonacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in insect pheromones and chemical communication.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug delivery systems.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11,15,19-Trimethylnonacosane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes. The molecular targets and pathways involved are still under investigation, but its role in chemical signaling and communication is well-documented.
Comparación Con Compuestos Similares
Similar Compounds
- 11,13,15-Trimethylnonacosane
- 11,15,17-Trimethylnonacosane
- 11,15,19-Trimethylhentriacontane
Uniqueness
11,15,19-Trimethylnonacosane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure makes it valuable for studying structure-activity relationships and for applications requiring precise molecular configurations.
Propiedades
Número CAS |
115453-90-2 |
|---|---|
Fórmula molecular |
C32H66 |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
11,15,19-trimethylnonacosane |
InChI |
InChI=1S/C32H66/c1-6-8-10-12-14-16-18-20-24-30(3)26-22-28-32(5)29-23-27-31(4)25-21-19-17-15-13-11-9-7-2/h30-32H,6-29H2,1-5H3 |
Clave InChI |
PIVZEHRROAEETO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




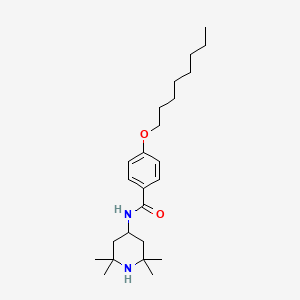

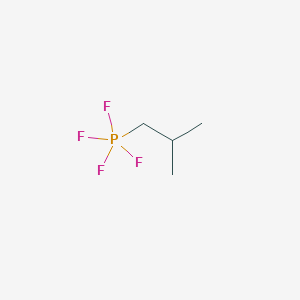
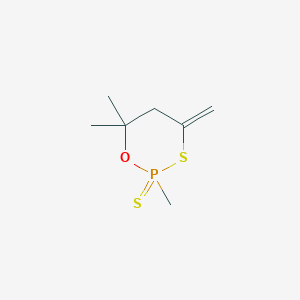
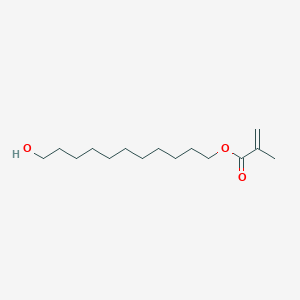
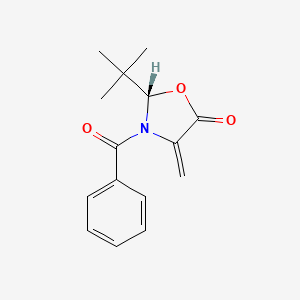

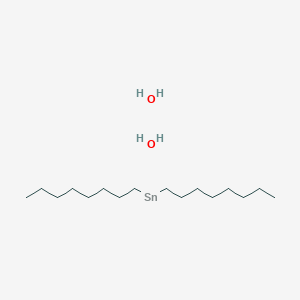
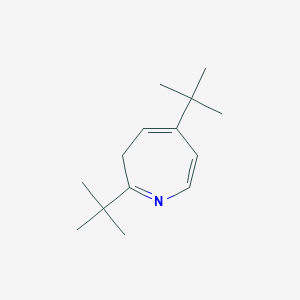
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
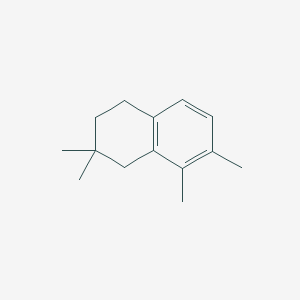
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
